molecular formula C7H4Br2F2 B1629499 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene CAS No. 486460-10-0

1-Bromo-4-(bromomethyl)-2,5-difluorobenzene

Cat. No. B1629499
CAS RN: 486460-10-0
M. Wt: 285.91 g/mol
InChI Key: NIXLFBUHPJACST-UHFFFAOYSA-N
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Description

1-Bromo-4-(bromomethyl)-2,5-difluorobenzene, also known as 1-Bromo-4-methyl-2,5-difluorobenzene, is an organobromide compound. It is a colorless solid that is insoluble in water, but soluble in organic solvents. This compound has been used in a variety of applications, including as a reagent in organic synthesis and as a catalyst in the production of polymers. Additionally, 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene has been studied as a potential therapeutic agent due to its ability to interact with a variety of biological targets.

Scientific Research Applications

Medicinal Chemistry and Drug Development

1-Bromo-4-(bromomethyl)-2,5-difluorobenzene serves as an intermediate in the synthesis of atypical antipsychotic agents . Researchers use it to create novel compounds with potential therapeutic effects on mental health disorders. By modifying its structure, scientists can explore new drug candidates for conditions like schizophrenia, bipolar disorder, and depression.

Radiolabeling and Imaging

Researchers use fluorine-18 (18F) as a positron emitter in PET (positron emission tomography) imaging. Incorporating fluorine-18 into organic molecules allows visualization of biological processes in vivo. By introducing 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene into radiolabeled compounds, scientists can track specific targets (e.g., receptors, enzymes, or transporters) within living organisms.

Mechanism of Action

Target of Action

Brominated compounds like this are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles in various biochemical contexts.

Mode of Action

1-Bromo-4-(bromomethyl)-2,5-difluorobenzene likely interacts with its targets through a mechanism common to many halogenated organic compounds. The bromine atoms make the molecule electrophilic, allowing it to participate in nucleophilic substitution reactions . This can result in the transfer of the bromomethyl or difluorobenzene group to the target molecule, altering its structure and potentially its function.

Biochemical Pathways

The specific biochemical pathways affected by 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene would depend on the nature of its targets. As a reagent in organic synthesis, it could be involved in the creation of a wide variety of biochemical compounds. For instance, it might be used in the synthesis of pharmaceuticals, where it could contribute to the formation of active metabolites .

Result of Action

The molecular and cellular effects of 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene’s action would depend on the specific context of its use. In a biochemical reaction, it could facilitate the formation of new carbon-carbon bonds, leading to the synthesis of new compounds . In a biological context, it could potentially alter the function of target molecules, with effects depending on the specific targets involved.

Action Environment

The action, efficacy, and stability of 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene can be influenced by various environmental factors. These include the pH and temperature of the reaction environment, the presence of other reactive species, and the specific conditions of the organism or system in which it is used. For instance, in an acidic environment, the bromine atoms might be more prone to substitution reactions .

properties

IUPAC Name

1-bromo-4-(bromomethyl)-2,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXLFBUHPJACST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619969
Record name 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(bromomethyl)-2,5-difluorobenzene

CAS RN

486460-10-0
Record name 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,5-difluorobenzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2 g (8.44 mmol) of 4-bromo-2,5-difluorobenzoic acid (prepared according to the procedure of Ishikawa et al., Kogyo Kagaku Zasshi, pg 972-979, 1970) in 20 mL of tetrahydrofuran was added 40 mL of a 1M solution of borane-tetrahydrofuran complex. The solution was heated under reflux for 64 h, cooled to ambient temperature and 100 mL of methanol was added. The reaction was then heated for a further 2 h, cooled and concentrated in vacuo. Purification by flash chromatography (silica gel, 9:1 hexane:ethyl acetate) afforded 1.6 g of 4-bromo-2,5-difluorobenzyl alcohol. To a solution of 1.3 g (5.6 mmol) of 4-bromo-2,5-difluorobenzyl alcohol in 20 mL of dichloromethane at 0° C. was added 2.27 g (6.7 mmol) of carbon tetrabromide and 1.8 g (6.7 mmol) of triphenylphosphine. The reaction was stirred for 2 h at this temperature, the solvent was removed in vacuo and the residue stirred with 100 mL of diethyl ether. The solution was filtered, concentrated in vacuo, and purified by flash chromatography (silica gel, 9:1 hexane:ethyl acetate) to afford 1.5 g of the title compound.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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